tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a fluorinated spiro compound with a unique structure that includes a spirocyclic framework. This compound is often used as a building block in organic synthesis and has applications in medicinal chemistry and drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate can be synthesized starting from 4-oxypiperidine-1-carboxylate. The synthetic route involves the preparation of 4-methylene piperidine-1-carboxylate, which is then reacted with trichloroacetyl chloride to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution due to the presence of the fluorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and metabolic disorders.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. For instance, it has been reported to act as a GPR119 agonist, which is involved in the regulation of glucose homeostasis and lipid metabolism . The compound’s fluorinated spirocyclic structure allows it to interact with these targets effectively, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate: Similar in structure but lacks the fluorine atom.
tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate: Contains an oxo group instead of the fluoro group.
Uniqueness
The presence of the fluorine atom in tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug design and development .
Properties
Molecular Formula |
C12H20FNO3 |
---|---|
Molecular Weight |
245.29 g/mol |
IUPAC Name |
tert-butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C12H20FNO3/c1-11(2,3)17-10(15)14-6-4-12(5-7-16-12)9(13)8-14/h9H,4-8H2,1-3H3 |
InChI Key |
STIUCAGGJKFTET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCO2)C(C1)F |
Origin of Product |
United States |
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